molecular formula C17H14O8 B1222762 Taxifolin 3-O-acetate CAS No. 78834-97-6

Taxifolin 3-O-acetate

Cat. No. B1222762
CAS RN: 78834-97-6
M. Wt: 346.3 g/mol
InChI Key: NPWRSXJQDKRXOR-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-taxifolin 3-O-acetate is an acetate ester obtained by formal condensation between the 3-hydroxy group of (+)-taxifolin and acetic acid. It is an acetate ester, a member of 3'-hydroxyflavanones, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (+)-taxifolin.

Scientific Research Applications

Health-Promoting Effects

Taxifolin, also known as dihydroquercetin, demonstrates promising pharmacological activities such as managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly notable. Further research is suggested to explore its pharmacokinetics, molecular mechanisms, and safety profile for potential human use (Sunil & Xu, 2019).

Hepatoprotective Activity

Taxifolin exhibits hepatoprotective activity, significantly reducing serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in mice. It reverses severe hepatocyte necrosis and hepatic tissue lesion caused by CCl4-induced liver fibrosis. Taxifolin inhibits the activation of hepatic stellate cells and the production of the extracellular matrix (ECM) by regulating PI3K/AKT/mTOR and TGF-β1/Smads pathways, indicating its potential as an efficient hepatoprotective agent (Liu et al., 2021).

Pharmacokinetic Studies

Taxifolin has been studied for its pharmacokinetics in rabbit plasma. The development and validation of a sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection have paved the way for estimating the pharmacokinetic parameters of taxifolin following intravenous and oral administration. This research contributes to understanding taxifolin's bioavailability and its therapeutic potential (Pozharitskaya et al., 2009).

Enzyme Inhibition Profiles

Taxifolin is known to inhibit carbonic anhydrase (CA) isoenzymes I and II, and acetylcholinesterase (AChE) at the nM level, indicating its potential for therapeutic use targeting these enzymes (Gocer et al., 2015).

Metabolism and Bioactivity

A comprehensive study on taxifolin's metabolism in rats revealed the identification of 191 metabolites, of which 154 were new. This indicates the extensive biotransformation of taxifolin in vivo, with certain metabolites showing similar pharmacological effects as the parent compound. This research enhances the understanding of taxifolin's metabolism and its effective forms (Yang et al., 2016).

properties

CAS RN

78834-97-6

Product Name

Taxifolin 3-O-acetate

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl] acetate

InChI

InChI=1S/C17H14O8/c1-7(18)24-17-15(23)14-12(22)5-9(19)6-13(14)25-16(17)8-2-3-10(20)11(21)4-8/h2-6,16-17,19-22H,1H3/t16-,17+/m1/s1

InChI Key

NPWRSXJQDKRXOR-SJORKVTESA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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